molecular formula C16H19FN4O3S B2821633 4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 941875-52-1

4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2821633
CAS RN: 941875-52-1
M. Wt: 366.41
InChI Key: VGBMRSAHZBNVMM-UHFFFAOYSA-N
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Description

4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorogenic Reagents for Thiols

Fluorinated compounds have been utilized as fluorogenic reagents for the detection and quantification of thiols in biological samples. For instance, 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) has been synthesized and demonstrated as a highly reactive, thiol-specific fluorogenic reagent. This compound offers negligible fluorescence by itself, but its thiol derivatives fluoresce intensely, making it an excellent tool for studying thiol-containing molecules in biological systems (Toyo’oka et al., 1989).

Antimicrobial Activity

Several fluorine-containing compounds, including those with 4-thiazolidinone and quinazolinone motifs, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant potency against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species, indicating their potential for the development of new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Synthesis and Biological Activity

Research on the synthesis and biological evaluation of fluorinated benzamide derivatives has highlighted their potential in medicinal chemistry. For example, a study involving the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrated notable antibacterial, antioxidant, and anti-TB activities, suggesting its applicability in drug development (Mamatha S.V et al., 2019).

Development of Diagnostic Agents

Fluorine-18 labeled compounds, such as benzamide analogues, have been explored for imaging sigma2 receptors in solid tumors using positron emission tomography (PET). These studies indicate the role of fluorinated compounds in developing diagnostic agents for cancer imaging, demonstrating the importance of fluorine in enhancing the properties of biomolecular probes (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries. Research on the rhodium-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has led to the synthesis of various fluorinated heterocycles, showcasing the versatility of fluorine in creating compounds with potential therapeutic applications (Wu et al., 2017).

Mechanism of Action

properties

IUPAC Name

4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c17-13-3-1-12(2-4-13)15(22)18-11-14-19-20-16(24-14)25-10-7-21-5-8-23-9-6-21/h1-4H,5-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBMRSAHZBNVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide

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